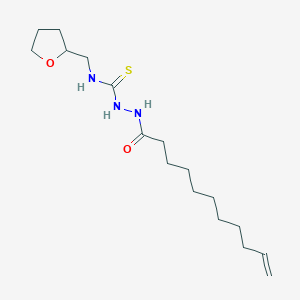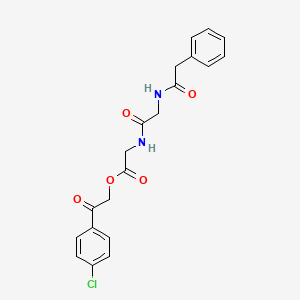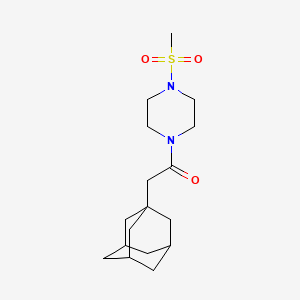![molecular formula C14H17Cl2NO3 B4716581 4-[2-(2,5-dichlorophenoxy)butanoyl]morpholine](/img/structure/B4716581.png)
4-[2-(2,5-dichlorophenoxy)butanoyl]morpholine
Descripción general
Descripción
4-[2-(2,5-dichlorophenoxy)butanoyl]morpholine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DCM or Dichloromorpholine. It is a colorless liquid with a molecular weight of 305.19 g/mol and a boiling point of 215-217°C.
Mecanismo De Acción
The mechanism of action of DCM involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, leads to an increase in the activity of cholinergic neurons in the nervous system.
Biochemical and Physiological Effects:
DCM has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCM in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for the study of the role of acetylcholine in the nervous system. However, one of the limitations of using DCM is its toxicity. Care must be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several future directions for research involving DCM. One area of research could be the development of new drugs that target acetylcholinesterase for the treatment of Alzheimer's disease. Another area of research could be the development of new methods for synthesizing DCM that are more efficient and environmentally friendly. Finally, research could be done to explore the potential of DCM as an anti-inflammatory and antioxidant agent in the treatment of other diseases.
Aplicaciones Científicas De Investigación
DCM has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes DCM a valuable tool for studying the role of acetylcholine in the nervous system.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-2-12(14(18)17-5-7-19-8-6-17)20-13-9-10(15)3-4-11(13)16/h3-4,9,12H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALHUQZJRVYEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)


![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)

![1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4716551.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)
amino]benzoic acid](/img/structure/B4716570.png)

![2-[4-(1-piperidinylcarbonothioyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4716591.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4716593.png)